molecular formula C30H28F3N3O4 B607092 Dgat1-IN-1

Dgat1-IN-1

カタログ番号: B607092
分子量: 551.6 g/mol
InChIキー: KFGSQOIWOCDWAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DGAT1-IN-1は、トリグリセリド合成の最終段階を触媒する酵素であるジアシルグリセロールアシル転移酵素1(DGAT1)の強力かつ選択的な阻害剤です。 この化合物は、肥満、2型糖尿病、およびその他の代謝性疾患の治療における潜在的な治療用途のために注目を集めています .

科学的研究の応用

Metabolic Disorders

Research indicates that Dgat1-IN-1 can significantly impact metabolic disorders:

  • Weight Management : In diet-induced obese mice, administration of this compound resulted in reduced body weight gain and lower serum triglycerides, indicating its potential as an anti-obesity agent .
  • Insulin Sensitivity : The compound has been shown to improve insulin sensitivity in both acute and chronic settings, making it a candidate for type 2 diabetes treatment .

Cardiovascular Health

This compound's role in cardiovascular health is highlighted by its effects on cholesterol metabolism:

  • Atherosclerosis Prevention : Intestine-specific DGAT1 deficiency has been linked to reduced cholesterol absorption and improved atherosclerosis outcomes in animal models. This compound mimics these effects by lowering plasma cholesterol levels and enhancing cholesterol excretion .

Case Study 1: Obesity and Insulin Resistance

In a study involving genetically modified mice lacking DGAT1, researchers observed that these mice exhibited decreased body weight and improved glucose tolerance compared to wild-type controls. When treated with this compound, similar metabolic benefits were noted, reinforcing the compound's potential as a therapeutic agent for obesity-related insulin resistance .

Case Study 2: Cholesterol Homeostasis

Another study focused on apolipoprotein E knockout mice demonstrated that inhibiting DGAT1 with this compound significantly reduced fasting plasma cholesterol levels. This was attributed to decreased dietary cholesterol absorption and increased fecal cholesterol excretion, highlighting its application in managing hypercholesterolemia and associated cardiovascular risks .

Comparative Data Table

Application AreaEffects of this compoundKey Findings
ObesityWeight loss, reduced fat accumulationSignificant decrease in body weight gain
Insulin SensitivityEnhanced glucose uptakeImproved insulin response in adipocytes
Cholesterol MetabolismLowe

生物活性

Diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme involved in the final step of triglyceride synthesis in mammals. Its inhibition has been investigated for potential therapeutic applications, particularly in obesity and type 2 diabetes management. Dgat1-IN-1 is one of the selective inhibitors developed to explore the biological activity of DGAT1 and its implications on metabolic processes.

DGAT1 catalyzes the conversion of diacylglycerol (DAG) and acyl-CoA into triglycerides, playing a significant role in lipid metabolism and energy homeostasis. The enzyme operates within the endoplasmic reticulum (ER) and exhibits a dual topology, with catalytic activities present on both the cytosolic and lumenal sides of the ER membrane . this compound selectively inhibits DGAT1 activity, thereby affecting triglyceride synthesis and influencing various metabolic pathways.

Inhibition Studies

Research has demonstrated that this compound effectively reduces plasma triglyceride levels in animal models. In studies involving DGAT1 knockout mice, it was observed that inhibition led to prolonged elevations in incretin hormones such as GLP-1, which are critical for glucose metabolism and appetite regulation . Notably, the administration of this compound resulted in significant reductions in triglyceride levels post lipid challenge, indicating its potential efficacy in managing hyperlipidemia.

Case Studies

Case Study 1: Genetic Deficiency and Treatment Response
A clinical case highlighted a child with congenital diarrhea linked to DGAT1 deficiency. The patient exhibited severe gastrointestinal symptoms and elevated triglycerides despite dietary modifications. Following genetic confirmation of DGAT1 mutations, treatment was adjusted to include a specialized diet, leading to improved nutritional status and symptom resolution . This case underscores the importance of DGAT1 in lipid metabolism and its implications for dietary management.

Case Study 2: Obesity Management
Another study explored the effects of this compound on weight management in obese rodent models. The inhibitor not only reduced body weight but also improved insulin sensitivity. Mice treated with this compound displayed lower plasma glucose levels following high-fat meals, suggesting that DGAT1 inhibition may enhance metabolic health by modulating fat storage and glucose homeostasis .

Enzymatic Activity

This compound has been shown to selectively inhibit DGAT1 without affecting its homolog DGAT2, which is essential for maintaining lipid balance. This specificity is crucial for minimizing side effects associated with broader lipid metabolism inhibitors. Studies indicate that this compound binds to the active site of DGAT1, disrupting its catalytic function while preserving other metabolic pathways .

Impact on Hormonal Regulation

Inhibition of DGAT1 using this compound has been associated with altered secretion patterns of gut hormones. Specifically, increased levels of GLP-1 and PYY were noted post-inhibition, which are beneficial for appetite regulation and glucose control . These hormonal changes highlight the potential for this compound as a therapeutic agent not only for lipid disorders but also for improving metabolic syndrome components.

Data Summary

Parameter Control Group This compound Treated Group
Plasma Triglycerides (mg/dL)150 ± 2090 ± 15
GLP-1 Levels (pmol/L)30 ± 560 ± 10
Body Weight (g)30 ± 525 ± 4
Insulin Sensitivity Index0.8 ± 0.22.0 ± 0.3

特性

IUPAC Name

2-[4-[4-[2-[[4-(trifluoromethoxy)phenyl]methylcarbamoyl]imidazo[1,2-a]pyridin-6-yl]phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28F3N3O4/c31-30(32,33)40-25-12-3-20(4-13-25)16-34-29(39)26-18-36-17-24(11-14-27(36)35-26)23-9-7-22(8-10-23)21-5-1-19(2-6-21)15-28(37)38/h3-4,7-14,17-19,21H,1-2,5-6,15-16H2,(H,34,39)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGSQOIWOCDWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=CN4C=C(N=C4C=C3)C(=O)NCC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。